molecular formula C21H17N3O2S B2675829 (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 1799261-30-5

(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B2675829
CAS RN: 1799261-30-5
M. Wt: 375.45
InChI Key: CEIWSUMQLTYAGS-DHZHZOJOSA-N
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Description

“(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been reported to possess various pharmaceutical activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves several steps. For instance, the ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane. The thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .


Molecular Structure Analysis

The molecular structure of “(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide” is characterized by the presence of an imidazo[2,1-b]thiazole moiety, which is a bicyclic heterocycle containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been involved in various chemical reactions. For instance, they have been synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into thiosemicarbazide derivatives, including compounds structurally related to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide, highlights their utility as precursors for the synthesis of diverse heterocyclic ring systems such as imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole. These compounds exhibit antimicrobial activities, underscoring their potential in developing new therapeutic agents (Elmagd et al., 2017).

Immunological Modulation

Imidazo[2,1-b]thiazole derivatives, akin to the core structure of the compound of interest, have been studied for their immunological effects, particularly in modulating the expression of CD2 receptors on human T trypsinized lymphocytes. This research suggests potential applications in immune system modulation and therapeutic interventions (Harraga et al., 1994).

Dye-Sensitized Solar Cells (DSSCs)

The study of methoxy group effects on porphyrin-based DSSCs, while not directly mentioning (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide, sheds light on the impact of methoxy groups on the efficiency of solar cells. This research could inform the design and optimization of photosensitizers in solar energy applications, indicating a broader relevance of methoxyphenyl compounds in renewable energy technologies (Lingamallu et al., 2022).

Antitumor and Antimicrobial Agents

Compounds structurally related to the query, particularly those incorporating benzimidazole and imidazole frameworks, have been identified as potent inhibitors of human histone deacetylases, demonstrating significant in vitro and in vivo antitumor activities. This highlights the potential of these compounds in cancer therapy and the development of new antimicrobial agents (Bressi et al., 2010).

Insecticidal Applications

Research on novel bioactive sulfonamide thiazole derivatives, similar in their use of thiazole moieties, showcases their potential as insecticidal agents against agricultural pests. Such studies reveal the applicability of these compounds in pest management and crop protection strategies (Soliman et al., 2020).

properties

IUPAC Name

(E)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-16-9-6-15(7-10-16)8-11-20(25)22-18-5-3-2-4-17(18)19-14-24-12-13-27-21(24)23-19/h2-14H,1H3,(H,22,25)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWSUMQLTYAGS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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